An In-depth Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester
An In-depth Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key derivative of the amino acid L-tryptophan utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of the compound's chemical identity, physicochemical characteristics, and spectroscopic profile. Included are field-proven, step-by-step methodologies for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated, and all data is supported by authoritative references.
Introduction
N-(Methoxycarbonyl)-l-tryptophan methyl ester (CAS 58635-46-4) is a protected amino acid derivative that plays a significant role in synthetic organic chemistry. The protection of both the amine and carboxylic acid functionalities—via methoxycarbonyl and methyl ester groups, respectively—renders the tryptophan indole side chain available for various chemical modifications and facilitates its use as a building block in complex molecular architectures. An accurate and thorough understanding of its physical properties is paramount for its effective application, influencing critical parameters such as reaction kinetics, purification strategies, formulation, and storage stability. This guide synthesizes available data and provides robust protocols for its characterization.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent analysis.
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IUPAC Name: methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate[1]
The molecular structure, depicted below, is fundamental to interpreting its physical and chemical behavior.
Caption: 2D structure of N-(Methoxycarbonyl)-l-tryptophan methyl ester.
Physicochemical Properties
The physical state and behavior of the compound under various conditions are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | Solid | [3] |
| Melting Point | 99-101 °C | [3] |
| Optical Rotation | [α]²⁰/D −1.4° (c = 1 in methanol) | [3] |
| Assay | ≥ 98% | [3] |
Melting Point
The sharp melting range of 99-101 °C is indicative of a compound with high purity.[3] A broader melting range would suggest the presence of impurities, which disrupt the crystalline lattice and lead to melting point depression.
Optical Activity
As a derivative of the chiral amino acid L-tryptophan, the compound is optically active, rotating plane-polarized light. The specific rotation of -1.4° in methanol confirms the retention of the (S)-configuration at the α-carbon.[3] This property is crucial for applications in stereoselective synthesis and for the development of chiral drugs, where enantiomeric purity is a regulatory requirement.
Solubility Profile
While specific quantitative solubility data for N-(Methoxycarbonyl)-l-tryptophan methyl ester is not extensively published, a qualitative solubility profile can be predicted from its structure and determined empirically. The presence of two ester groups and a carbamate reduces the polarity compared to the parent amino acid. The indole ring contributes significant nonpolar character. Therefore, it is expected to have limited solubility in water but good solubility in moderately polar to nonpolar organic solvents.
A systematic approach to determining solubility is essential for tasks such as choosing a solvent for reaction, extraction, or chromatography.
Caption: Workflow for qualitative solubility testing.
Spectroscopic Profile
Spectroscopic data provides an unambiguous fingerprint of the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. Key expected signals in ¹H NMR would include distinct singlets for the two methyl ester protons, signals for the aromatic protons of the indole ring, and resonances for the α- and β-protons of the amino acid backbone.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrational frequencies. Key absorptions are expected for the N-H stretch of the carbamate and indole, C=O stretches for the ester and carbamate groups (typically in the 1680-1750 cm⁻¹ region), and C-O stretches.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique that would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 277.29.
Experimental Methodologies
The following protocols are standardized procedures for the determination of the key physical properties discussed. Adherence to these methods ensures data quality and consistency.
Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting range for a pure crystalline solid.[4][5]
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Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
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Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5][6]
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Measurement (Initial): Place the capillary into the heating block of a melting point apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting point.[7] This initial run prevents time loss during the precise measurement.
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Measurement (Accurate): Allow the apparatus to cool at least 20 °C below the approximate melting point. Insert a new sample capillary. Heat at a medium rate until the temperature is ~15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.[7]
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Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-2 °C).
Optical Rotation Measurement (Polarimetry)
This procedure quantifies the extent to which the chiral molecule rotates plane-polarized light.
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Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize. Calibrate the instrument by running a blank with the pure solvent (methanol). The reading should be zero.[8]
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Sample Preparation: Accurately prepare a 1.0 g/100 mL (c=1) solution of N-(Methoxycarbonyl)-l-tryptophan methyl ester in high-purity methanol. Ensure the solid is completely dissolved.
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Cell Filling: Rinse a clean polarimeter cell (typically 1 decimeter in length) with a small amount of the sample solution. Carefully fill the cell with the solution, ensuring no air bubbles are present in the light path.[9][10] Bubbles will scatter light and lead to erroneous readings.
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Measurement: Place the filled cell in the polarimeter's sample chamber. Allow the temperature to equilibrate to 20 °C. Record the observed rotation (α). Perform at least three separate measurements and average the results.
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Calculation of Specific Rotation [α]: Use the following formula: [α] = α / (l × c) Where:
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α = observed rotation in degrees
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l = path length of the cell in decimeters (dm)
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c = concentration of the solution in g/mL
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ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[11][12]
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Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a soft tissue lightly moistened with isopropanol to wipe the crystal surface, then allow it to dry completely. Acquire a background spectrum of the empty, clean crystal.[13][14] This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[14]
-
Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[12]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.
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Data Processing & Cleaning: After the measurement, raise the press arm and remove the sample. Clean the ATR crystal surface thoroughly with a solvent-moistened tissue. The resulting spectrum can be processed to label key peaks corresponding to specific functional group vibrations.
¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[15][16]
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Solvent Addition: Using a glass pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[15][17] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[17]
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Dissolution & Transfer: Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid impurities will degrade the magnetic field homogeneity and result in poor spectral resolution.
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Acquisition: Cap the NMR tube and wipe the outside clean. Insert the tube into the spectrometer's spinner turbine and place it in the instrument. The spectrometer's software will be used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.
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Processing: After data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (the residual CHCl₃ peak at 7.26 ppm is a common reference).
Conclusion
The physical properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester are well-defined and consistent with a pure, chiral organic compound. Its solid nature, sharp melting point, and specific optical rotation provide critical benchmarks for identity and purity assessment in research and development settings. The spectroscopic and solubility characteristics further inform its application in chemical synthesis. The standardized protocols provided herein serve as a robust framework for the reliable and reproducible characterization of this and similar compounds, underpinning the principles of scientific integrity and quality control in drug development and chemical research.
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